molecular formula C27H20N4O4 B11383048 1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383048
M. Wt: 464.5 g/mol
InChI Key: KEIRBBUHZNPGJF-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a benzofuran moiety, and a phenylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the benzofuran moiety, and the attachment of the phenylcarbamoyl group. Common reagents used in these reactions include hydrazine derivatives, benzofuran precursors, and phenyl isocyanates. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine
  • 3-Phenylcarbamoyl-N-[4’-(N,N-diethylamino)-2’-methylphenyl]-1,4-naphthoquinonimine

Uniqueness

1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C27H20N4O4/c1-17-11-13-19(14-12-17)31-16-15-21(32)24(30-31)26(33)29-23-20-9-5-6-10-22(20)35-25(23)27(34)28-18-7-3-2-4-8-18/h2-16H,1H3,(H,28,34)(H,29,33)

InChI Key

KEIRBBUHZNPGJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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